

Zastaprazan: A Technical Guide to In Vitro Metabolism and Metabolite Identification

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Compound of Interest

Compound Name: Zastaprazan

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of **Zastaprazan** (JP-1366), a novel potassium-competitive acid blocker (P-CAB). It details the metabolic pathways, identifies the key enzymes involved, and presents the experimental protocols used for metabolite identification and characterization, offering valuable insights for drug development professionals.

Executive Summary

Zastaprazan undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. In vitro studies in human hepatocytes have identified a total of 23 metabolites, comprising 18 phase I and 5 phase II metabolites. The primary metabolic pathways include N-dearylation, hydroxylation, dihydroxylation, and glucuronidation. Unlike many proton pump inhibitors, **Zastaprazan's** metabolism is not significantly affected by CYP2C19 polymorphisms. This guide synthesizes the available data on **Zastaprazan's** biotransformation, providing detailed experimental methodologies and quantitative data to support further research and development.

Metabolic Pathways and Metabolite Profile

Zastaprazan is subject to a variety of metabolic reactions, leading to a diverse range of metabolites. The identified biotransformation pathways are summarized below.

Phase I Metabolism

Phase I metabolism of **Zastaprazan** involves several oxidative and hydrolytic reactions:

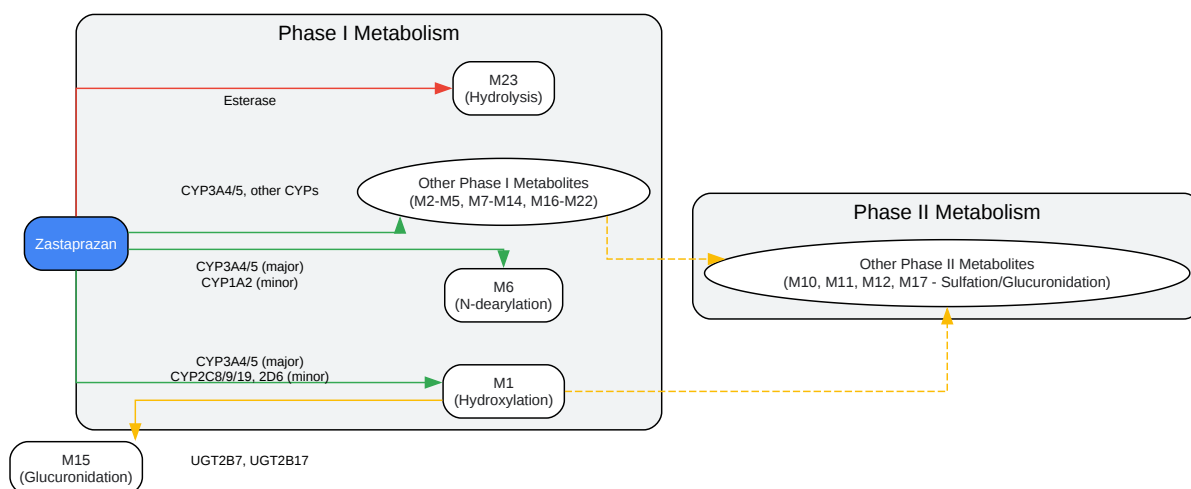
- Hydroxylation: Formation of M1, M19, M21.
- Dihydroxylation: Formation of M7, M8, M14, M22.
- Trihydroxylation: Formation of M13, M18.
- Hydroxylation and Reduction: Formation of M20.
- Dihydroxylation and Reduction: Formation of M9, M16.
- N-dearylation: Formation of M6.
- N-dearylation combined with oxidation:
 - N-dearylation and Hydroxylation (M3, M4).
 - N-dearylation and Dihydroxylation (M5).
 - N-dearylation and Trihydroxylation (M2).
- Hydrolysis: Formation of M23.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Phase II Metabolism

Phase II metabolism involves the conjugation of phase I metabolites:

- Glucuronidation: M1 undergoes glucuronidation to form M15, a reaction catalyzed by UGT2B7 and UGT2B17. M11 is also a hydroxylation and glucuronidation product.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Sulfation: Formation of M17 (hydroxylation and sulfation) and M10, M12 (dihydroxylation and sulfation).[\[1\]](#)[\[2\]](#)

The following diagram illustrates the principal metabolic pathways of **Zastaprazan**.



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Caption: Zastaprazan Phase I and Phase II Metabolic Pathways.

Quantitative Metabolic Data

The following tables summarize the quantitative data from in vitro metabolism studies of Zastaprazan.

Metabolic Stability of Zastaprazan in Hepatocytes

Zastaprazan's metabolic stability varies across species. It is highly metabolized in human, dog, and mouse hepatocytes, while showing moderate metabolism in rat and monkey hepatocytes.

[1]

Species	Intrinsic Clearance (CL _{int} , $\mu\text{L}/\text{min}/10^6$ cells)	Half-life (t _{1/2} , min)	Hepatic Extraction Ratio (HER)	Classification
Human	196.3	14.1	0.79	High
Dog	240.2	11.5	0.83	High
Monkey	146.4	18.9	0.72	Moderate
Mouse	258.1	10.7	0.84	High
Rat	139.7	19.8	0.71	Moderate

Data adapted from Lee et al., 2024.[\[1\]](#)

Formation Rates of Zastaprazan Metabolites by Recombinant CYP Isozymes

The formation rates of various metabolites were measured after incubating **Zastaprazan** with specific human cDNA-expressed CYP isozymes. CYP3A4 and CYP3A5 were the primary enzymes responsible for the formation of most metabolites.[\[4\]](#)

Metabolite	Formation Pathway	Major Forming CYP Isozymes	Formation Rate (pmol/mg protein/min) by CYP3A4	Formation Rate (pmol/mg protein/min) by CYP3A5
M1	Hydroxylation	CYP3A4, CYP3A5	~150	~120
M3	N-dearylation, Hydroxylation	CYP3A4, CYP3A5	~25	~20
M4	N-dearylation, Hydroxylation	CYP3A4, CYP3A5	~20	~15
M6	N-dearylation	CYP3A4, CYP3A5	~110	~90
M8	Dihydroxylation	CYP3A4, CYP3A5	~40	~35
M9	Dihydroxylation, Reduction	CYP3A4, CYP3A5	~15	~10
M13	Trihydroxylation	CYP3A4, CYP3A5	~20	~15
M14	Dihydroxylation	CYP3A4, CYP3A5	~30	~25
M16	Dihydroxylation, Reduction	CYP3A4, CYP3A5	~10	~8
M18	Trihydroxylation	CYP3A4, CYP3A5	~12	~10
M19	Hydroxylation	CYP3A4, CYP3A5	~25	~20
M21	Hydroxylation	CYP3A4, CYP3A5	~80	~70
M22	Dihydroxylation	CYP3A4, CYP3A5	~18	~15

Approximate values interpreted from graphical data in Lee et al., 2024.[4] Minor contributions from CYP1A2, 2C8, 2C9, 2C19, and 2D6 were also observed for some metabolites.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of metabolism studies. The following sections outline the protocols used for **Zastaprazan**'s in vitro metabolic profiling.

Metabolic Stability in Hepatocytes

Objective: To determine the rate of **Zastaprazan** metabolism in hepatocytes from different species.

- Hepatocyte Preparation: Cryopreserved hepatocytes (human, dog, monkey, mouse, rat) are thawed in a 37°C water bath.
- Cell Suspension: The cells are suspended in incubation medium to a final concentration of 0.5×10^6 viable cells/mL.
- Incubation:
 - Hepatocyte suspensions are pre-incubated at 37°C for 5 minutes.
 - **Zastaprazan** is added to a final concentration of 1 µM to initiate the reaction.
 - Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
- Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., SN-38-Glucuronide).[1]
- Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Analysis: The concentration of the remaining **Zastaprazan** is quantified using a validated LC-MS/MS method.[1]

Metabolite Identification in Human Hepatocytes

Objective: To identify the metabolites of **Zastaprazan** formed in human hepatocytes.

- Incubation:
 - A suspension of pooled human hepatocytes (0.5×10^6 cells/mL) is prepared.
 - **Zastaprazan** (10 μ M) is added to the hepatocyte suspension.
 - The mixture is incubated for 60 minutes at 37°C in a CO2 incubator.[4]
- Reaction Termination and Extraction: The reaction is quenched with two volumes of cold acetonitrile.
- Sample Processing: The sample is vortexed and centrifuged. The supernatant is evaporated to dryness and then reconstituted in a suitable solvent for injection.
- Analysis: Metabolites are identified using high-resolution LC-MS/MS (e.g., Q-Exactive Orbitrap mass spectrometer). Full MS scans and data-dependent MS/MS scans are performed to determine the accurate mass and fragmentation patterns of potential metabolites.[1]

CYP Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for **Zastaprazan** metabolism.

- Reaction Mixture Preparation:
 - A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.4), 250 mM magnesium chloride, and human cDNA-expressed CYP isozymes (e.g., CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a final concentration of 4 pmol.[1]
- Incubation:
 - **Zastaprazan** (5 μ M) is added to the reaction mixture.
 - The reaction is initiated by adding an NADPH-generating system.
 - The mixture is incubated for 30 minutes at 37°C.[4]

- Reaction Termination: The reaction is stopped by adding cold acetonitrile.
- Analysis: The formation of metabolites is monitored by LC-MS/MS to determine the activity of each CYP isozyme.^[4]

Analytical Methodology: LC-MS/MS

The identification and quantification of **Zastaprazan** and its metabolites are performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

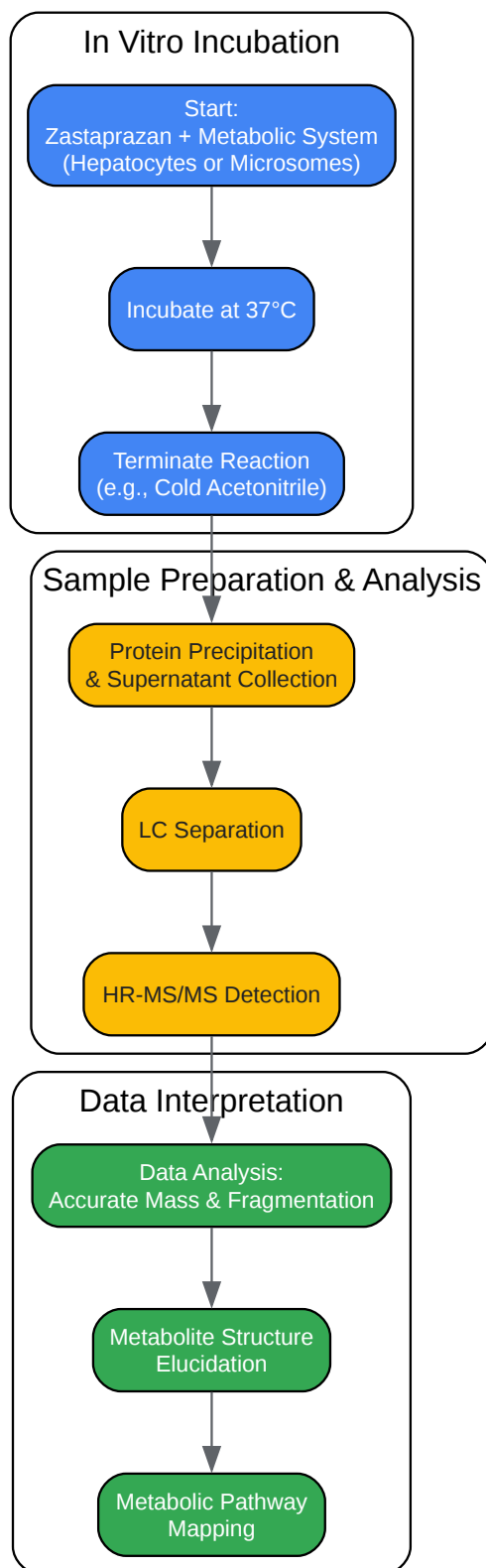
Chromatographic Conditions

- LC System: Nexera X2 (Shimadzu) or equivalent.^[1]
- Column: ACQUITY UPLC HSS T3 (1.8 μ m, 100 \times 2.1 mm).^[1]
- Mobile Phase A: 0.1% formic acid in 5% acetonitrile.^[1]
- Mobile Phase B: 0.1% formic acid in 95% acetonitrile.^[1]
- Gradient Elution: A typical gradient runs from 4% to 95% mobile phase B over approximately 40 minutes to ensure separation of all metabolites.^[1]
- Flow Rate: 0.4 mL/min.^[1]

Mass Spectrometry Conditions

- Mass Spectrometer: Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or a triple quadrupole instrument for quantification.^[1]
- Ionization Mode: Positive-ion electrospray ionization (ESI).^[1]
- Scan Mode: Full MS scan with data-dependent MS/MS for metabolite identification. Selected reaction monitoring (SRM) is used for quantification.^[1]
- Key Parameters: Capillary temperature (350°C), sheath gas flow rate (40 units), and auxiliary gas flow rate (10 units).^[1]

The following workflow diagram illustrates the general process for **Zastaprazan** metabolite identification.



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Caption: General workflow for in vitro metabolite identification.

Conclusion

Zastaprazan is extensively metabolized in vitro, primarily through CYP3A4 and CYP3A5-mediated oxidation, followed by Phase II conjugation. A total of 23 metabolites have been characterized, with hydroxylation and N-dearylation being key initial transformation steps. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further studies and supporting the ongoing development of **Zastaprazan** as a therapeutic agent. The lack of significant CYP2C19 involvement is a notable feature, potentially indicating a lower risk of certain drug-drug interactions compared to other acid suppressants.

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